2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole
CAS No.: 112062-78-9
Cat. No.: VC21532580
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.35g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112062-78-9 |
|---|---|
| Molecular Formula | C13H16N2O2S |
| Molecular Weight | 264.35g/mol |
| IUPAC Name | 2-methyl-1-(2,4,5-trimethylphenyl)sulfonylimidazole |
| Standard InChI | InChI=1S/C13H16N2O2S/c1-9-7-11(3)13(8-10(9)2)18(16,17)15-6-5-14-12(15)4/h5-8H,1-4H3 |
| Standard InChI Key | OAXXIZNMHYZEFL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CN=C2C)C |
| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CN=C2C)C |
Introduction
Chemical Identity and Structure
2-Methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole (CAS 112062-78-9) is an organic compound characterized by an imidazole ring functionalized with a methyl group at the 2-position and a trimethylphenylsulfonyl group attached to one of the nitrogen atoms. Its structural characteristics are summarized in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 112062-78-9 |
| Molecular Formula | C13H16N2O2S |
| Molecular Weight | 264.35 g/mol |
| IUPAC Name | 2-methyl-1-(2,4,5-trimethylphenyl)sulfonylimidazole |
| Standard InChI | InChI=1S/C13H16N2O2S/c1-9-7-11(3)13(8-10(9)2)18(16,17)15-6-5-14-12(15)4/h5-8H,1-4H3 |
| Standard InChIKey | OAXXIZNMHYZEFL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CN=C2C)C |
| PubChem Compound ID | 14074984 |
The molecular structure consists of a planar imidazole ring with a methyl substituent at the C2 position. The N1 position of the imidazole is attached to a 2,4,5-trimethylphenylsulfonyl group, where the three methyl groups occupy positions 2, 4, and 5 on the benzene ring.
Physical and Chemical Properties
The physical and chemical properties of 2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole have been characterized through various analytical techniques. While specific data for this exact compound is limited, properties can be partially inferred from structurally related compounds.
Physical Properties
Based on related sulfonylimidazole compounds, the following physical properties can be estimated:
| Property | Value/Description |
|---|---|
| Physical State | Crystalline solid |
| Color | White to off-white |
| Solubility | Soluble in organic solvents such as acetonitrile, DMSO, and chloroform; limited solubility in water |
| LogP (estimated) | Approximately 2.2-2.4 (based on related compounds) |
| Stability | Stable under normal temperature and pressure conditions |
The compound contains both hydrophobic (aromatic and methyl groups) and hydrophilic (sulfonyl group) moieties, contributing to its solubility characteristics .
Chemical Reactivity
The chemical reactivity of 2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole is primarily determined by the functional groups present:
-
The sulfonyl group (-SO2-) serves as an electron-withdrawing group, affecting the electron distribution in the imidazole ring.
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The imidazole ring retains nucleophilic character, particularly at the C4 and C5 positions.
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The methyl group at the C2 position of the imidazole can participate in certain electrophilic substitution reactions.
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The 2,4,5-trimethylphenyl substituent provides steric hindrance around the sulfonyl group .
Synthetic Methods
General Sulfonylation of Imidazoles
The synthesis typically involves the reaction of 2-methylimidazole with an appropriate sulfonyl chloride derivative (2,4,5-trimethylbenzenesulfonyl chloride) in the presence of a base:
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Preparation of 2-methylimidazole (available commercially or synthesized)
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Reaction with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as sodium hydride, potassium carbonate, or triethylamine
A typical reaction condition would involve:
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Solvent: DMF or THF
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Temperature: 0-25°C initially, followed by heating if necessary
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Reaction time: 12-24 hours
Alternative Synthetic Approaches
Based on similar compounds, alternative synthetic routes may include:
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Phase-transfer catalysis using a base and a quaternary ammonium salt
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Microwave-assisted synthesis to reduce reaction times
Analytical Characterization
Chromatographic Analysis
HPLC analysis of 2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole and related compounds has been reported using reverse-phase conditions. Based on similar sulfonylimidazole compounds, the following conditions are suitable:
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 or equivalent C18 column |
| Mobile Phase | Acetonitrile/water with phosphoric acid (for UV detection) or formic acid (for MS detection) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Sample Preparation | Dissolution in acetonitrile or methanol |
This method is scalable and can be used for both analytical and preparative purposes, including impurity isolation and pharmacokinetic studies .
NMR Spectroscopy
The expected 1H NMR signals for 2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole would include:
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Imidazole ring protons: approximately δ 7.0-8.0 ppm
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Aromatic protons of the trimethylphenyl group: approximately δ 7.0-7.5 ppm
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Methyl protons attached to the imidazole ring: approximately δ 2.3-2.6 ppm
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Methyl protons on the phenyl ring: approximately δ 2.1-2.4 ppm
The 13C NMR would show signals for the imidazole carbons, aromatic carbons, the sulfonyl group, and the various methyl groups .
Mass Spectrometry
Mass spectrometric analysis would typically show:
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Molecular ion peak at m/z 264 [M+]
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Fragmentation patterns including loss of SO2 and cleavage of the S-N bond
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Common fragments involving the trimethylphenyl and imidazole portions of the molecule
IR Spectroscopy
Characteristic IR absorption bands would include:
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S=O stretching vibrations at approximately 1150-1300 cm-1
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C=N stretching of the imidazole ring at approximately 1500-1600 cm-1
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C-H stretching for aromatic and methyl groups at 2900-3100 cm-1
Applications and Biological Activity
Synthetic Applications
2-Methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole and related compounds serve as important intermediates in organic synthesis:
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As protective groups for imidazole nitrogen in complex synthetic sequences
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As building blocks for more complex heterocyclic systems
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In the synthesis of potential pharmaceutically active compounds
Research Applications
The compound and its structural analogs have been employed in various research contexts:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume